molecular formula C17H22N2O3S B3405247 (Z)-ethyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1321860-90-5

(Z)-ethyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B3405247
CAS No.: 1321860-90-5
M. Wt: 334.4 g/mol
InChI Key: BAGPCJZQHFPGMY-UHFFFAOYSA-N
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Description

(Z)-ethyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a synthetic organic compound characterized by its unique structural features, including a benzo[d]thiazole core and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The initial step often involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzo[d]thiazole ring.

    Introduction of the Isobutyrylimino Group: This step involves the reaction of the benzo[d]thiazole intermediate with isobutyryl chloride in the presence of a base such as triethylamine to form the isobutyrylimino derivative.

    Esterification: The final step is the esterification of the resulting compound with ethyl bromoacetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new drugs.

Industry

In industrial applications, this compound could be used in the synthesis of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzo[d]thiazole core is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole Derivatives: Compounds with similar benzo[d]thiazole cores but different substituents.

    Ethyl Acetate Derivatives: Compounds with similar ester functionalities but different core structures.

Uniqueness

What sets (Z)-ethyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate apart is its combination of the benzo[d]thiazole core with the isobutyrylimino and ethyl acetate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-[5,7-dimethyl-2-(2-methylpropanoylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-6-22-14(20)9-19-13-8-11(4)7-12(5)15(13)23-17(19)18-16(21)10(2)3/h7-8,10H,6,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGPCJZQHFPGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815130
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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